1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclobutane carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(1,3-Thiazol-5-ylmethyl)cyclobutanol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-4-ylmethyl)cyclobutane-1-carbaldehyde
- 1-(1,3-Thiazol-2-ylmethyl)cyclobutane-1-carbaldehyde
- 1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
Uniqueness
1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclobutane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-6-9(2-1-3-9)4-8-5-10-7-12-8/h5-7H,1-4H2 |
InChI Key |
BRMLYOGLLZBQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=CS2)C=O |
Origin of Product |
United States |
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